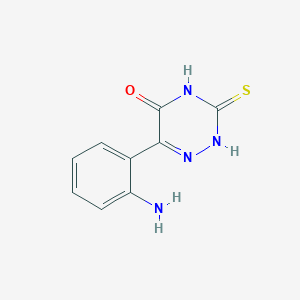

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Overview

Description

The compound “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” is a complex organic molecule. It contains an aminophenyl group, a mercapto group, and a triazinone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. They often involve changes in the structure of the molecule, such as the formation or breaking of chemical bonds . The specific reactions that “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” undergoes would depend on its molecular structure and the conditions under which it is studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” can be analyzed using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Microwave-Assisted Synthesis for Pharmacological Applications

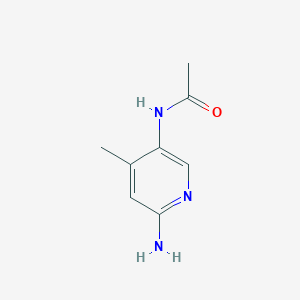

A study detailed a rapid, efficient, and solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation. This process facilitated the creation of new fused heterobicyclic nitrogen systems with potential pharmacological activity, including anticancer agents against different cancer cell lines Saad, Youssef, & Mosselhi, 2011.

Antibacterial Agents Synthesis

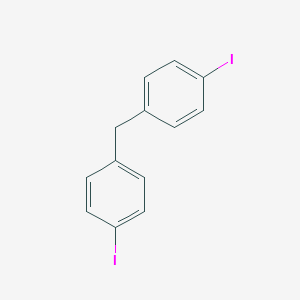

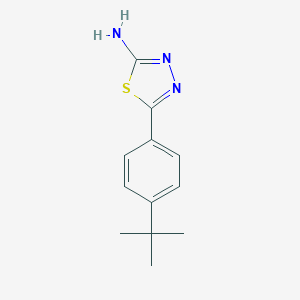

Another study focused on synthesizing fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Compounds derived from 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones showed promising antibacterial activity in preliminary screenings Holla, Bhat, & Shetty, 2003.

Novel Tetrazepine Derivatives Synthesis

Research into the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to various novel derivatives, including tetrazepines, has been documented. These synthetic pathways highlight the compound's versatility as a precursor for developing new chemical entities with potential biological activity Vahedi, Rajabzadeh, & Farvandi, 2010.

Anticancer Activity Studies

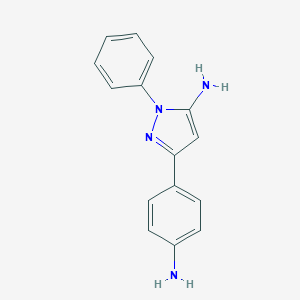

A particular focus has been placed on the synthesis of derivatives with anticancer properties. For instance, the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates yielded compounds exhibiting pronounced cytostatic activity against various cancer cell lines Voskoboynik, Shishkina, & Kovalenko, 2018.

Antimicrobial and Antitumor Activities

Further studies have demonstrated the compound's utility in synthesizing new biologically active molecules with antimicrobial and antitumor activities. These efforts highlight the potential of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one as a cornerstone for developing therapeutics Holla et al., 1998; Holla et al., 1999.

Safety And Hazards

Future Directions

The future directions for research on a compound like “6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one” would depend on the results of initial studies. If the compound shows promising properties, it might be studied further for potential applications in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name |

6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBJNEKJDVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351925 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one | |

CAS RN |

27161-64-4 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

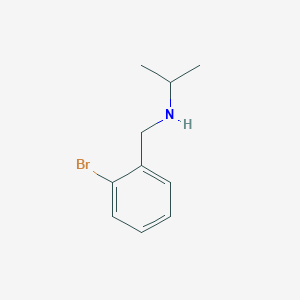

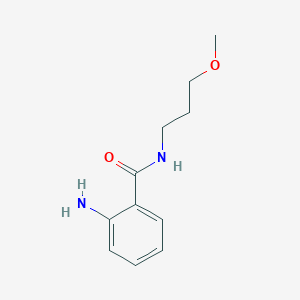

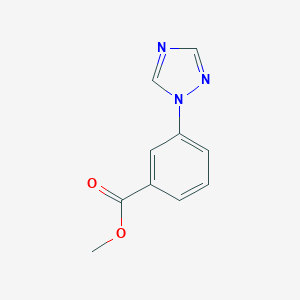

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)